

A Technical Guide to the Physicochemical Properties of 3-fluoro-D-tyrosine

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Compound of Interest

Compound Name: 3-fluoro-D-tyrosine

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Introduction

3-fluoro-D-tyrosine is a synthetic amino acid analog of D-tyrosine where a fluorine atom is substituted at the third position of the phenyl ring. This modification of the natural amino acid structure imparts unique physicochemical properties that make it a valuable tool in various research and clinical applications, most notably as a tracer in Positron Emission Tomography (PET) for tumor imaging.[1][2][3] This technical guide provides a comprehensive overview of the physicochemical properties of **3-fluoro-D-tyrosine**, detailed experimental protocols for their determination, and insights into its primary biological application.

Physicochemical Properties

The introduction of a fluorine atom, the most electronegative element, into the tyrosine structure significantly influences its electronic properties, acidity, and interactions with biological systems. A summary of the key physicochemical properties of **3-fluoro-D-tyrosine** and its related isomers is presented below.

Table 1: General Physicochemical Properties

Property	Value	Source
IUPAC Name	(2R)-2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid	[4]
CAS Number	64024-06-2	[4]
Molecular Formula	C ₉ H ₁₀ FO ₃	[4][5]
Molecular Weight	199.18 g/mol	[5]
Appearance	Pale-yellow to Yellow-brown Solid	[6]
Storage Temperature	2-8 °C	[6]

Table 2: Quantitative Physicochemical Data

Property	3-fluoro-D-tyrosine	3-fluoro-L-tyrosine	3-fluoro-DL-tyrosine	Notes
Melting Point (°C)	Not explicitly found	280 (dec.)	280 (dec.)	Decomposition indicates thermal instability at the melting point.
Solubility	Data not available	Soluble in water	Data not available	Expected to have similar aqueous solubility to the L-isomer due to its polar nature.
pKa	Not experimentally determined	Phenolic OH: ~7.2	Not experimentally determined	The fluorine substitution lowers the pKa of the phenolic hydroxyl group compared to tyrosine (~10). Specific pKa values for the carboxyl and amino groups are not readily available but are expected to be in the typical range for amino acids (~2 and ~9-10, respectively).
LogP	Not experimentally determined	Not experimentally determined	-2.3 (XLogP3-AA)	The negative LogP value indicates that the molecule is hydrophilic.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate characterization and application of **3-fluoro-D-tyrosine**. Below are methodologies for determining key physicochemical properties and for its primary application in PET imaging.

Determination of pKa by UV-Visible Spectroscopy

The acidity of the phenolic hydroxyl group in **3-fluoro-D-tyrosine** can be determined by monitoring the change in its UV-visible absorption spectrum as a function of pH.^[7]

Protocol:

- Sample Preparation: Prepare a stock solution of **3-fluoro-D-tyrosine** in deionized water.
- Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12).
- Spectrophotometric Measurement:
 - For each pH value, add a small aliquot of the **3-fluoro-D-tyrosine** stock solution to a cuvette containing the buffer solution to a final concentration in the micromolar range.
 - Record the UV-visible absorption spectrum (typically from 250 to 450 nm). The phenolate form of tyrosine has a characteristic absorbance maximum at a higher wavelength than the protonated form.
- Data Analysis:
 - Plot the absorbance at the wavelength of maximal change against the pH.
 - Fit the data to the Henderson-Hasselbalch equation to determine the pKa value.^[7]

Determination of Octanol-Water Partition Coefficient (LogP) by ¹⁹F NMR Spectroscopy

The lipophilicity of fluorinated compounds can be accurately measured using ¹⁹F NMR spectroscopy.^[8]

Protocol:

- Sample Preparation:
 - Dissolve a precisely weighed amount of **3-fluoro-D-tyrosine** and a fluorinated reference compound in n-octanol.
 - Add an equal volume of water to create a biphasic system.
- Equilibration:
 - Stir the mixture vigorously for several hours at a constant temperature (e.g., 25 °C) to ensure equilibrium is reached.
 - Allow the phases to separate completely overnight.[8]
- NMR Analysis:
 - Carefully sample an aliquot from both the n-octanol and the water layers.
 - Acquire the ^{19}F NMR spectrum for each sample.
- Data Analysis:
 - Integrate the signals corresponding to **3-fluoro-D-tyrosine** and the reference compound in both the n-octanol and water spectra.
 - The LogP value is calculated from the ratio of the integrals in the two phases, corrected for the known LogP of the reference compound.[8]

Synthesis and Purification of [^{18}F]-3-fluoro-D-tyrosine for PET Imaging

The radiosynthesis of [^{18}F]-labeled **3-fluoro-D-tyrosine** is a critical step for its use as a PET tracer.

Protocol:

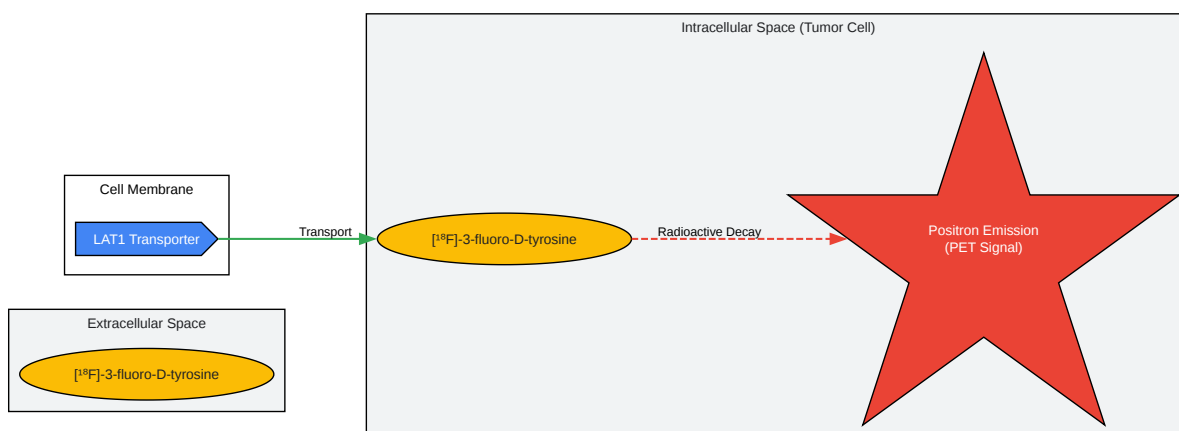
- **Radiolabeling:** The synthesis is typically achieved via electrophilic fluorination of a suitable precursor of D-tyrosine using $[^{18}\text{F}]\text{F}_2$ gas or other reactive $[^{18}\text{F}]$ fluorinating agents.
- **Purification:** The crude reaction mixture is purified using High-Performance Liquid Chromatography (HPLC) to isolate the $[^{18}\text{F}]$ -**3-fluoro-D-tyrosine** from unreacted precursors and byproducts.
- **Quality Control:** The radiochemical purity and specific activity of the final product are determined by analytical HPLC and a dose calibrator, respectively.

Biological Application: PET Imaging of Tumors

The primary application of **3-fluoro-D-tyrosine**, particularly its radiolabeled form $[^{18}\text{F}]$ -**3-fluoro-D-tyrosine**, is in the field of oncology for the imaging of tumors using Positron Emission Tomography (PET).

Mechanism of Cellular Uptake

Tumor cells often exhibit a higher rate of amino acid metabolism compared to normal cells. $[^{18}\text{F}]$ -**3-fluoro-D-tyrosine** is transported into cancer cells primarily through the L-type amino acid transporter 1 (LAT1), which is overexpressed in many types of cancers.^{[1][9][10]} This selective uptake allows for the visualization of tumors with high contrast.

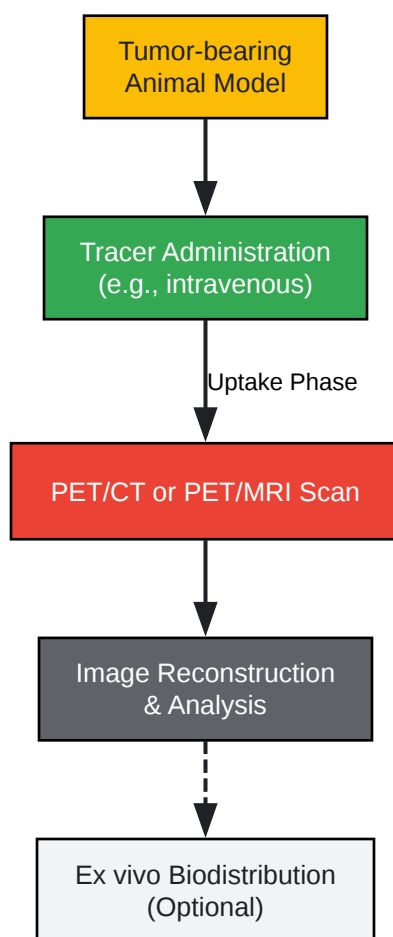


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Cellular uptake of $[^{18}\text{F}]$ -3-fluoro-D-tyrosine via the LAT1 transporter.

Preclinical PET Imaging Workflow

A typical experimental workflow for evaluating $[^{18}\text{F}]$ -3-fluoro-D-tyrosine in a preclinical tumor model is outlined below.



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